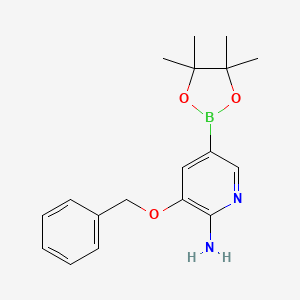

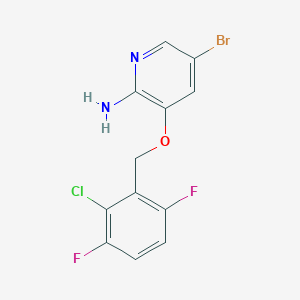

2-Amino-3-benzyloxypyridine-5-boronic acid pinacol ester

Übersicht

Beschreibung

2-Amino-3-benzyloxypyridine-5-boronic acid pinacol ester is a chemical compound that is part of the Thermo Scientific Chemicals product portfolio . It is a type of organoheterocyclic compound that falls under the category of pyridines and derivatives .

Synthesis Analysis

The synthesis of boronic acid pinacol esters, such as this compound, can be achieved through the functional group tolerance of the Knochel-Grignard reagents . Protodeboronation of alkyl boronic esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .Chemical Reactions Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of alkyl boronic esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .Wissenschaftliche Forschungsanwendungen

Analysis Challenges and Strategies

Pinacolboronate esters, including derivatives like 2-aminopyrimidine-5-pinacolboronate ester, play a crucial role in Suzuki coupling reactions for synthesizing complex molecules. However, they present unique analytical challenges due to their high reactivity and tendency to hydrolyze into boronic acids, which are poorly soluble in organic solvents. To address these challenges, innovative approaches are necessary, such as using non-aqueous and aprotic diluents and highly basic mobile phases with ion pairing reagents for reversed-phase chromatography, ensuring the stability and adequate analysis of these compounds (Zhong et al., 2012).

Synthesis and Application in Drug Development

The development of efficient synthesis methods for boronic acid derivatives, such as 2-aminopyrimidin-5-yl boronic acid, is vital for pharmaceutical research and development. These methods involve cost-effective in situ protection of amines and metal-halogen exchange reactions, leading to high-yield and purity products. Such compounds are foundational in constructing development compounds and are implemented on a large scale in processes like Suzuki-Miyaura borylation to form pinacol boronic esters, demonstrating their significant role in drug synthesis and development (Patel et al., 2016).

Metal- and Additive-Free Borylation

In the context of green chemistry and sustainable practices, metal- and additive-free methods for synthesizing boronic acids and esters are gaining attention. These approaches, such as photoinduced borylation, eliminate the need for toxic metal catalysts and ligands, offering a simpler and environmentally friendly alternative for creating boronic acid derivatives. Such methods are particularly important for applications requiring low levels of transition metal contamination, highlighting the adaptability and broad applicability of boronic esters in various scientific disciplines (Mfuh et al., 2017).

Innovations in Organic Synthesis

Boronic esters, such as 2-aminopyridine-5-boronic acid pinacol ester, serve as versatile building blocks in organic synthesis, enabling the construction of complex molecular architectures through processes like microwave-assisted multicomponent reactions. Their robustness and compatibility with various catalytic conditions underscore their utility in rapidly generating diverse compound libraries, essential for drug discovery and material science (Dimauro & Kennedy, 2007).

Wirkmechanismus

Target of Action

Boronic esters, in general, are known to be valuable building blocks in organic synthesis .

Mode of Action

Boronic esters are known to undergo various transformations, including oxidations, aminations, halogenations, and c–c bond formations such as alkenylations, alkynylations, and arylations .

Biochemical Pathways

Boronic esters are known to participate in the suzuki–miyaura coupling, a type of palladium-catalyzed cross-coupling reaction .

Result of Action

Boronic esters are known to be involved in a variety of chemical transformations, which can lead to the synthesis of complex organic molecules .

Action Environment

It’s known that the stability of boronic esters can be influenced by factors such as air and moisture .

Biochemische Analyse

Biochemical Properties

2-Amino-3-benzyloxypyridine-5-boronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling. This compound interacts with enzymes such as palladium catalysts, which facilitate the coupling reaction. The interaction between this compound and palladium catalysts involves the formation of a palladium-boron complex, which undergoes transmetalation to form the desired carbon-carbon bond. Additionally, this compound can interact with other biomolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions, further expanding its utility in biochemical research .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are of great interest to researchers. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit certain kinases, leading to altered phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling pathways and gene expression, ultimately impacting cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. This compound can bind to enzymes and proteins through hydrogen bonding and hydrophobic interactions, leading to enzyme inhibition or activation. For instance, this compound can inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and cellular metabolism. These temporal effects are important considerations for researchers using this compound in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolism. In some cases, high doses of this compound may result in toxic or adverse effects, such as cell death or tissue damage. Researchers must carefully consider the dosage when using this compound in animal studies to avoid potential toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by enzymes such as cytochrome P450s, which catalyze its oxidation and subsequent breakdown. The metabolic flux and levels of metabolites can be affected by the presence of this compound, leading to changes in cellular metabolism and function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound can be transported across cell membranes by specific transporters or through passive diffusion. Once inside the cell, this compound can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions are essential for the compound’s activity and function within the cell .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect cellular metabolism and energy production .

Eigenschaften

IUPAC Name |

3-phenylmethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23BN2O3/c1-17(2)18(3,4)24-19(23-17)14-10-15(16(20)21-11-14)22-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3,(H2,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPQADWBEACHUFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![O-[(3,5-dichlorophenyl)methyl]hydroxylamine](/img/structure/B3153265.png)

![4-[(2-Ethoxyphenoxy)methyl]piperidine](/img/structure/B3153302.png)

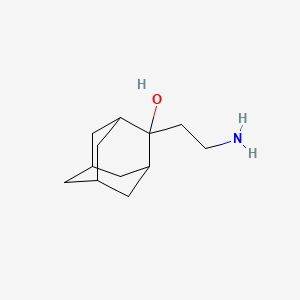

![N-[2-(2-Methylphenyl)ethyl]-N-methylamine](/img/structure/B3153309.png)

![(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B3153338.png)

![4-[(2-Isopropyl-5-methylphenoxy)methyl]piperidine](/img/structure/B3153345.png)